L-Arabinonic acid, 3,4-O-(1-methylethylidene)-, delta-lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Arabinonic acid, 3,4-O-(1-methylethylidene)-, delta-lactone is a lactone derivative of L-arabinonic acid This compound is notable for its unique structural features, which include a delta-lactone ring and an isopropylidene protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-arabinonic acid, 3,4-O-(1-methylethylidene)-, delta-lactone typically involves the protection of L-arabinonic acid with an isopropylidene group, followed by cyclization to form the lactone ring. A common synthetic route includes:
Protection Step: L-arabinonic acid is reacted with acetone in the presence of an acid catalyst (e.g., sulfuric acid) to form the isopropylidene derivative.
Cyclization Step: The protected intermediate undergoes cyclization under acidic conditions to form the delta-lactone.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are often employed to ensure high-quality production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone ring into a diol or other reduced forms.
Substitution: The isopropylidene group can be substituted under acidic or basic conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Diols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
L-arabinonic acid, 3,4-O-(1-methylethylidene)-, delta-lactone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism by which L-arabinonic acid, 3,4-O-(1-methylethylidene)-, delta-lactone exerts its effects depends on its specific application:
Biological Activity: The compound may interact with cellular targets, leading to the inhibition of key enzymes or pathways involved in disease processes.
Chemical Reactions: In chemical synthesis, the compound acts as a reactive intermediate, participating in various reactions to form desired products.
Comparison with Similar Compounds
L-arabinonic acid, 3,4-O-(1-methylethylidene)-, delta-lactone can be compared with other similar compounds such as:
L-Arabinonic Acid: The parent compound without the isopropylidene protection.
D-Arabinonic Acid, 3,4-O-(1-Methylethylidene)-, Delta-Lactone: The enantiomeric form with similar structural features but different stereochemistry.
Other Lactones: Compounds like gluconolactone and galactonolactone, which have similar lactone rings but different sugar backbones.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties that distinguish it from other lactones and sugar derivatives.
Properties
CAS No. |
40031-40-1 |
---|---|
Molecular Formula |
C8H12O5 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
(3aS,7R,7aR)-7-hydroxy-2,2-dimethyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-one |
InChI |
InChI=1S/C8H12O5/c1-8(2)12-4-3-11-7(10)5(9)6(4)13-8/h4-6,9H,3H2,1-2H3/t4-,5+,6-/m0/s1 |
InChI Key |
UNYKZJZFOKUHEK-JKUQZMGJSA-N |
Isomeric SMILES |
CC1(O[C@H]2COC(=O)[C@@H]([C@H]2O1)O)C |
Canonical SMILES |
CC1(OC2COC(=O)C(C2O1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.